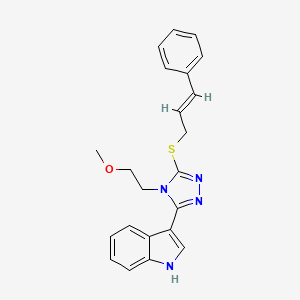

(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

BenchChem offers high-quality (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-27-14-13-26-21(19-16-23-20-12-6-5-11-18(19)20)24-25-22(26)28-15-7-10-17-8-3-2-4-9-17/h2-12,16,23H,13-15H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEFXTAUEHKKMG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound notable for its potential biological activities. It features an indole ring and a 1,2,4-triazole moiety, which are commonly associated with various pharmacological effects. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

- Molecular Formula : C22H22N4OS

- Molecular Weight : 390.51 g/mol

- IUPAC Name : 3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole

Anticancer Potential

Research has indicated that compounds containing indole and triazole structures can exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. For instance, a study involving triazole derivatives demonstrated their efficacy against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanisms through which (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole may exert its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle progression, particularly at the G2/M checkpoint.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is essential for understanding its therapeutic potential. Studies on related triazole compounds have highlighted metabolic pathways such as reduction, N-acetylation, and N-dealkylation as significant routes in vivo . These pathways can influence the compound's bioavailability and efficacy.

Study 1: Anticancer Activity in vitro

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activities. Among these compounds, several displayed potent antiproliferative effects against multiple cancer cell lines. The effectiveness was assessed using MTT assays and flow cytometry to analyze cell viability and apoptosis rates .

Study 2: Structural Optimization

Another investigation focused on optimizing the structure of triazole-containing compounds to enhance their biological activity. By modifying specific positions on the triazole ring and evaluating their impact on anticancer properties, researchers identified key structural features responsible for increased potency.

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria. The incorporation of the triazole group is particularly noted for enhancing antifungal activity.

Case Study : A study on indole-thiazolidin hybrids demonstrated promising antibacterial effects, suggesting that the structural features of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole may similarly confer antimicrobial properties .

Thermoresponsive Polymers

The compound has been incorporated into polyester matrices to create thermoresponsive materials. These materials can undergo phase transitions in response to temperature changes, making them suitable for applications in drug delivery systems.

Methods of Characterization :

- UV-vis Spectroscopy

- Nuclear Magnetic Resonance (NMR)

- Dynamic Light Scattering (DLS)

Results : The resulting polyesters exhibited tunable cloud point temperatures and coacervation behavior, indicating potential for controlled drug release or as scaffolds for cell growth .

Drug Delivery Systems

The unique properties of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole make it an attractive candidate for developing advanced drug delivery systems. Its ability to form thermoresponsive structures allows for the encapsulation of therapeutic agents that can be released in a controlled manner based on environmental stimuli.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole?

The synthesis of triazole-indole hybrids typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:

- Step 1 : React a pre-functionalized indole precursor (e.g., 3-(2-azidoethyl)-1H-indole) with a cinnamylthio-alkyne derivative under CuI catalysis in PEG-400/DMF (1:1) at room temperature for 12 hours .

- Step 2 : Purify the crude product via column chromatography (70:30 EtOAc/hexanes) to isolate the triazole-indole core .

- Step 3 : Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Key Considerations : Optimize reaction stoichiometry (1.1 equiv alkyne) and catalyst loading (5 mol% CuI) to improve yields (typically 22–42% for analogous compounds) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- 1H/13C NMR : Analyze chemical shifts for diagnostic signals (e.g., triazole protons at δ 8.6–8.7 ppm, methoxyethyl protons at δ 3.2–3.7 ppm, and indole NH at δ ~10.5 ppm) .

- HRMS : Confirm molecular weight with FAB-HRMS (e.g., [M+H]+ expected at m/z 435.12 for C₂₂H₂₂N₄OS) .

- TLC : Monitor reaction progress using 70:30 EtOAc/hexanes (Rf ~0.4–0.5) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm the (E)-configuration of the cinnamylthio group .

Q. What are the primary biological applications of structurally related indole-triazole derivatives?

Analogous compounds exhibit:

- Antioxidant activity : Test via DPPH/ABTS radical scavenging assays (IC₅₀ ~10–50 µM) .

- Neuroprotective effects : Evaluate in ischemia-reperfusion models using oxygen-glucose deprivation (OGD) in neuronal cell lines .

- Kinase inhibition : Screen against Flt3 or PKC isoforms using ATP-competitive assays .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved during structural analysis?

- Scenario : Splitting in methoxyethyl protons (δ 3.2–3.7 ppm) may suggest restricted rotation or impurities.

- Resolution :

- Perform 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm connectivity .

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent interference.

- Re-purify via preparative HPLC (C18 column, 60:40 MeCN/H₂O) to remove trace byproducts .

Q. What strategies improve low reaction yields during triazole-indole synthesis?

- Optimization Approaches :

- Replace PEG-400 with ionic liquids (e.g., [BMIM]BF₄) to enhance Cu(I) catalyst stability .

- Use microwave-assisted synthesis (80°C, 30 min) to accelerate cycloaddition .

- Screen alternative alkynes (e.g., propargyl ethers) for steric/electronic compatibility .

Case Study : Microwave irradiation increased yields of similar triazoles from 22% to 65% .

Q. How can the antioxidant mechanism of this compound be elucidated in cellular models?

- Experimental Design :

- In vitro : Measure ROS scavenging in H₂O₂-stressed SH-SY5Y cells using DCFH-DA fluorescence .

- Pathway Analysis : Perform Western blotting for Nrf2, HO-1, and SOD1 to assess antioxidant gene upregulation .

- Comparative Studies : Benchmark against known antioxidants (e.g., Trolox) to calculate relative potency .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Flt3 (PDB: 1RJB). Focus on:

- Hydrogen bonding between the triazole nitrogen and kinase hinge region (e.g., Cys828).

- Hydrophobic interactions of the cinnamylthio group with the ATP-binding pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å) .

Methodological Notes

- Synthesis : Prioritize inert conditions (N₂ atmosphere) to prevent oxidation of thioether groups .

- Purification : Use flash chromatography with gradient elution (hexanes → EtOAc) for polar byproduct removal .

- Bioassays : Include vehicle controls (DMSO <0.1%) to avoid solvent-induced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.